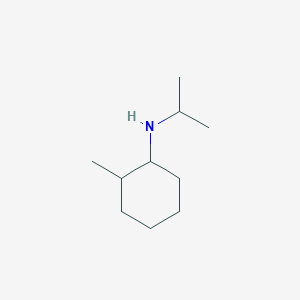

2-methyl-N-(propan-2-yl)cyclohexan-1-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H21N |

|---|---|

Molecular Weight |

155.28 g/mol |

IUPAC Name |

2-methyl-N-propan-2-ylcyclohexan-1-amine |

InChI |

InChI=1S/C10H21N/c1-8(2)11-10-7-5-4-6-9(10)3/h8-11H,4-7H2,1-3H3 |

InChI Key |

UPHMFGWCRAJMPC-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCCC1NC(C)C |

Origin of Product |

United States |

Stereochemical and Conformational Analysis of 2 Methyl N Propan 2 Yl Cyclohexan 1 Amine

Conformational Dynamics of the Cyclohexane (B81311) Ring

The cyclohexane ring is not planar but exists predominantly in a chair conformation to minimize angle and torsional strain. This ring is flexible and can undergo a "ring flip" to an alternative chair conformation. libretexts.org The presence of substituents on the ring significantly influences the energetics of this process.

The two chair conformations of a substituted cyclohexane are in a dynamic equilibrium. The energy barrier for this interconversion in unsubstituted cyclohexane is approximately 10-11 kcal/mol. For substituted cyclohexanes, this barrier can be slightly different. The relative stability of the two chair conformers determines the position of the equilibrium.

For any substituted cyclohexane, the conformer with the substituent in the equatorial position is generally more stable than the one with the substituent in the axial position. libretexts.org This is due to the avoidance of steric strain from 1,3-diaxial interactions in the equatorial conformer.

The preference for a substituent to occupy the equatorial position is quantified by its A-value, which represents the Gibbs free energy difference between the axial and equatorial conformations. utdallas.edu Larger A-values indicate a stronger preference for the equatorial position.

| Substituent | A-value (kcal/mol) |

| Methyl (-CH₃) | ~1.7 |

| Isopropyl (-CH(CH₃)₂) | ~2.2 |

| Amino (-NH₂) | ~1.2 - 1.6 |

| N-isopropylamino (-NHCH(CH₃)₂) | Estimated > 2.2 |

Data for methyl and isopropyl groups are well-established. The A-value for the amino group varies depending on the substitution. The A-value for the N-isopropylamino group is estimated to be larger than that of an isopropyl group due to its increased bulk.

In 2-methyl-N-(propan-2-yl)cyclohexan-1-amine, both the methyl and the N-isopropylamino groups are bulky and will have a strong preference for the equatorial position to minimize steric hindrance. reddit.com The N-isopropylamino group is bulkier than the methyl group, and thus its preference for the equatorial position will be the dominant factor in determining the most stable conformation of the various diastereomers.

For the cis-isomer: One substituent must be axial and the other equatorial in any chair conformation. Due to the larger size of the N-isopropylamino group, the most stable conformer will have this group in the equatorial position and the methyl group in the axial position.

For the trans-isomer: The two chair conformations will have either both substituents in equatorial positions or both in axial positions. The diaxial conformation would be highly unstable due to severe 1,3-diaxial interactions. Therefore, the trans-isomer will exist almost exclusively in the diequatorial conformation, making it significantly more stable than the cis-isomer.

Intramolecular hydrogen bonding can play a significant role in the conformational preferences of molecules containing both a hydrogen bond donor (the N-H group of the amine) and an acceptor (in this case, potentially the lone pair of electrons on the nitrogen itself or interactions with other parts of the molecule). nih.gov

In the case of this compound, an intramolecular hydrogen bond could potentially form between the amine proton and the electron cloud of the cyclohexane ring or other nearby atoms, although this is less common than hydrogen bonds involving more electronegative atoms like oxygen. The presence of such an interaction could stabilize certain conformations, particularly in nonpolar solvents. For instance, a conformation that brings the N-H proton in proximity to another part of the molecule might be slightly more favored than would be predicted based on steric effects alone. However, the dominant factor in determining the conformation of this molecule is likely to be the minimization of steric strain by placing the bulky substituents in equatorial positions.

Advanced Spectroscopic Characterization for Stereochemical Elucidation

The unambiguous determination of the stereochemistry and conformational preferences of flexible molecules such as this compound, which possesses three chiral centers and a conformationally mobile cyclohexyl ring, necessitates the use of advanced spectroscopic techniques. These methods provide through-bond and through-space atomic correlations, precise geometric constraints, and information on the molecule's interaction with polarized light, which collectively allow for a comprehensive three-dimensional structural assignment.

Multi-dimensional NMR spectroscopy is a powerful tool for elucidating the relative stereochemistry and dominant conformations of diastereomers in solution. For this compound, four diastereomeric pairs are possible: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). The cis/trans relationship between the methyl and the N-isopropylamino groups is of primary interest and can be readily determined by a combination of NMR experiments.

A key distinction between cis and trans isomers lies in the orientation of the substituents on the cyclohexane ring. In the most stable chair conformations, the bulky isopropyl group and the methyl group will preferentially occupy equatorial positions to minimize steric strain.

For a trans isomer (e.g., (1R,2R)) : The most stable conformation would feature both the C1-amino group and the C2-methyl group in equatorial positions (diequatorial).

For a cis isomer (e.g., (1R,2S)) : The most stable conformation would involve one substituent being axial and the other equatorial. Due to the larger A-value of the N-isopropylamino group compared to the methyl group, the former would preferentially be equatorial, forcing the methyl group into an axial position.

Correlation Spectroscopy (COSY) would be used to establish the proton-proton scalar coupling network within the molecule, confirming the connectivity of the cyclohexane ring protons and the isopropyl group.

Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about protons that are close in space (typically < 5 Å), which is crucial for distinguishing between diastereomers. youtube.comcolumbia.edulibretexts.org For instance, in the cis isomer where the methyl group is axial, strong NOE correlations would be expected between the axial methyl protons and the other axial protons on the same face of the ring (i.e., at C3 and C5). In the trans isomer, where the methyl group is equatorial, these correlations would be absent. Instead, NOEs would be observed between the equatorial methyl protons and adjacent equatorial and axial protons.

Illustrative ¹H and ¹³C NMR Data for a Hypothetical cis Isomer:

| Position | δ ¹³C (ppm) | δ ¹H (ppm) | Multiplicity | J (Hz) | Key NOESY Correlations |

| C1 | 55.8 | 2.85 | m | - | H2, H6a, H(isopropyl) |

| C2 | 34.2 | 1.75 | m | - | H1, H3a, CH₃ |

| C3 | 24.5 | 1.60 (ax), 1.30 (eq) | m | - | H2, H4a |

| C4 | 25.1 | 1.70 (ax), 1.25 (eq) | m | - | H3a, H5a |

| C5 | 29.8 | 1.55 (ax), 1.15 (eq) | m | - | H4a, H6a, CH₃ (ax-ax) |

| C6 | 33.1 | 1.80 (ax), 1.10 (eq) | m | - | H1, H5a |

| CH₃ (C2) | 15.5 | 0.95 | d | 6.8 | H2, H3a (ax-ax), H5a (ax-ax) |

| CH (iPr) | 48.9 | 2.95 | septet | 6.5 | H1, CH₃ (iPr) |

| CH₃ (iPr) | 22.5, 22.8 | 1.05 | d | 6.5 | CH (iPr) |

Residual Dipolar Couplings (RDCs) provide long-range structural information by measuring the orientation of bond vectors relative to an external magnetic field. In a partially aligned medium, the observed J-couplings are modified by a dipolar component that depends on the bond's orientation. By measuring RDCs for various C-H bonds, one can determine the relative orientations of different parts of the molecule, providing a powerful method to distinguish between the possible chair and twist-boat conformations.

One-bond C-H coupling constants (¹J(C,H)) are also sensitive to stereochemistry. Generally, the ¹J(C,H) value for an equatorial C-H bond is larger than for an axial C-H bond by about 5-10 Hz. This difference can be used to assign the axial/equatorial positions of protons, particularly at the C1 and C2 positions, further confirming the cis or trans nature of the isomer.

X-ray crystallography provides the most definitive determination of molecular structure, including absolute configuration, in the solid state. guidechem.com By diffracting X-rays off a single crystal of a suitable salt of this compound (e.g., the hydrochloride or tartrate salt), a three-dimensional electron density map can be generated, revealing the precise atomic positions.

This analysis would unambiguously determine:

The relative stereochemistry of the three chiral centers (C1, C2, and the nitrogen if it becomes a stereocenter upon protonation).

The conformation of the cyclohexane ring (e.g., chair, twist-boat) in the crystal lattice.

The orientation of the substituents (axial vs. equatorial).

Precise bond lengths, bond angles, and torsion angles.

Intermolecular interactions, such as hydrogen bonding, in the solid state.

For a chiral, enantiopure crystal, the absolute configuration can be determined by analyzing anomalous dispersion effects, leading to an unambiguous assignment of R/S descriptors to each stereocenter.

Illustrative Crystallographic Data for a Hypothetical (1R,2R)-trans Isomer:

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Conformation | Chair |

| C1-N Bond Length | 1.48 Å |

| C1-C2 Bond Length | 1.54 Å |

| C2-CH₃ Bond Length | 1.53 Å |

| C1-N-C(iPr) Angle | 115.2° |

| N-C1-C2-C(CH₃) Torsion Angle | 178.5° (anti-periplanar) |

| C1 Substituent | Equatorial |

| C2 Substituent | Equatorial |

This data would confirm the trans-diequatorial arrangement of the amino and methyl groups in the solid state.

Chiroptical techniques measure the differential interaction of a chiral molecule with left and right circularly polarized light, providing information about its absolute configuration and conformation in solution.

Vibrational Circular Dichroism (VCD) is the infrared counterpart to ECD and measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. chemicalbook.com VCD is highly sensitive to the three-dimensional structure of a molecule. The VCD spectrum of one enantiomer will be the mirror image of the other. For complex molecules like this compound, the absolute configuration can be determined by comparing the experimental VCD spectrum with the theoretical spectrum calculated for a specific enantiomer (e.g., (1R,2R, N-S)) using Density Functional Theory (DFT). A good match between the experimental and calculated spectra provides a high degree of confidence in the assignment of the absolute configuration. nih.govyoutube.com Studies on related chiral molecules like trans-1,2-diaminocyclohexane have shown that VCD is particularly effective at elucidating the effects of metal coordination and ligand environment on the chirality of the complex. nih.gov

Electronic Circular Dichroism (ECD) measures the differential absorption of left and right circularly polarized UV-visible light. While the target molecule lacks a strong chromophore, the nitrogen lone pair and the sigma-to-sigma* transitions can give rise to ECD signals in the far-UV region. Similar to VCD, the experimental ECD spectrum can be compared with DFT-calculated spectra for different stereoisomers to determine the absolute configuration. The combination of VCD and ECD provides complementary information and strengthens the stereochemical assignment.

For this compound, one would expect the ECD and VCD spectra of the (1R,2R) and (1S,2S) enantiomers to be mirror images. The spectra of the diastereomeric (1R,2S) and (1S,2R) pair would be different from the (1R,2R)/(1S,2S) pair and would also be mirror images of each other. This allows for the differentiation of diastereomers and the assignment of the absolute configuration of each chiral center.

Reactivity Patterns and Mechanistic Investigations of the Compound

Reactivity of the Secondary Amine Functionality

The secondary amine group is the most reactive site in the molecule, participating in a variety of fundamental organic reactions.

As a secondary amine, 2-methyl-N-(propan-2-yl)cyclohexan-1-amine acts as a potent nucleophile, readily reacting with electrophilic reagents.

Acylation: The nitrogen atom can attack the carbonyl carbon of acylating agents such as acyl chlorides or anhydrides to form the corresponding amide. The reaction is typically carried out in the presence of a base to neutralize the acidic byproduct. The steric hindrance posed by the isopropyl group on the nitrogen and the methyl group on the cyclohexane (B81311) ring may necessitate slightly more forcing reaction conditions compared to less hindered secondary amines.

Alkylation: The compound can undergo N-alkylation with alkyl halides through a nucleophilic substitution mechanism. This reaction leads to the formation of a tertiary amine. The rate of this reaction is sensitive to the steric bulk of the alkylating agent. Over-alkylation to form a quaternary ammonium (B1175870) salt is also a possibility, particularly with reactive alkylating agents and under forcing conditions.

Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base yields a sulfonamide. Similar to acylation and alkylation, the reaction rate can be influenced by steric factors. The resulting sulfonamides are often stable, crystalline solids.

| Reaction Type | Reagent | Product Type |

| Acylation | Acyl chloride | Amide |

| Alkylation | Alkyl halide | Tertiary amine |

| Sulfonylation | Sulfonyl chloride | Sulfonamide |

The basic nature of the secondary amine allows it to readily react with acids to form the corresponding ammonium salt. This is a simple acid-base reaction where the nitrogen atom is protonated.

The formation of the ammonium salt significantly alters the reactivity of the molecule. The nitrogen's lone pair is no longer available for nucleophilic attack, thus deactivating it towards electrophiles. The ammonium salts are typically water-soluble crystalline solids. The formation of these salts is a common strategy for the purification and handling of amines. The free amine can be regenerated by treatment with a base.

With a pKa of its conjugate acid expected to be in the range of 10-11 (similar to other secondary alkylamines), this compound can function as a Brønsted-Lowry base in various organic reactions. It can be employed to deprotonate acidic protons, such as those of alcohols, thiols, and some carbon acids, thereby facilitating subsequent reactions. Its efficacy as a base is, however, tempered by the steric hindrance around the nitrogen atom, which may limit its access to sterically encumbered acidic protons. This steric hindrance can also be advantageous in promoting selectivity in certain base-mediated transformations.

Functionalization Reactions of the Cyclohexane Ring

While the secondary amine is the most reactive site, the cyclohexane ring can also undergo functionalization, often leveraging the directing or activating influence of the amine group.

Recent advances in organic synthesis have enabled the selective functionalization of otherwise unreactive C-H bonds. In the context of this compound, the amine functionality can be temporarily converted into a directing group to guide a metal catalyst to a specific remote C-H bond on the cyclohexane ring. This strategy allows for the introduction of new functional groups at positions that would be difficult to access through classical synthetic methods. The regioselectivity of such reactions is governed by the geometry of the metallacyclic intermediate formed during the C-H activation step.

The existing stereocenters in this compound (at C1 and C2 of the cyclohexane ring) can influence the stereochemical outcome of reactions on the ring. The introduction of new functional groups can proceed with a degree of diastereoselectivity, favoring the formation of one diastereomer over the other. This stereocontrol is a consequence of the steric and electronic environment created by the pre-existing methyl and N-isopropylamino groups. For instance, electrophilic attack on a derivative of this amine might be directed to the less sterically hindered face of the cyclohexane ring. The conformational preference of the cyclohexane ring (chair conformation) also plays a crucial role in determining the stereochemical outcome of such reactions.

Mechanistic Pathways of Key Transformations

The mechanistic pathways for reactions involving this compound are fundamentally similar to those of other secondary amines, though influenced by the steric hindrance around the nitrogen. Common transformations include N-alkylation, acylation, and reactions with carbonyl compounds to form enamines.

One of the primary methods for the synthesis of this compound is the reductive amination of 2-methylcyclohexanone (B44802) with isopropylamine. nih.gov This reaction proceeds through the initial formation of a hemiaminal intermediate, followed by dehydration to an iminium ion. The subsequent reduction of this iminium intermediate, often by a hydride reducing agent, yields the final secondary amine product. The stereochemistry of the final product is determined in this reduction step.

Elucidation of Reaction Intermediates

The identification of reaction intermediates is crucial for understanding the mechanistic details of any chemical transformation. For reactions involving this compound, the intermediates can be postulated based on well-established reaction mechanisms for secondary amines.

In the context of reductive amination for its synthesis, the key intermediates are the aforementioned hemiaminal and the subsequent iminium cation. rsc.orgnottingham.ac.uk Spectroscopic techniques such as NMR could potentially be used to observe the hemiaminal intermediate under specific conditions, while the presence of the iminium ion is often inferred from the reaction outcome and kinetic data.

For reactions with carbonyl compounds that lead to enamine formation, the initial adduct is a zwitterionic species that then undergoes proton transfer and subsequent dehydration to form the enamine. The stability of these intermediates is influenced by the substitution pattern on both the amine and the carbonyl compound.

Kinetic Studies and Reaction Rate Determinants

Kinetic studies provide quantitative insight into reaction mechanisms by elucidating the factors that influence the rate of a chemical reaction. For this compound, several factors are expected to be key determinants of its reaction rates.

The steric hindrance provided by the methyl group on the cyclohexane ring and the isopropyl group on the nitrogen is a significant factor. These bulky groups can impede the approach of reactants to the nitrogen atom, thereby slowing down the rate of reactions such as N-alkylation compared to less hindered secondary amines. researchgate.net

The nucleophilicity of the nitrogen atom is another critical determinant. Electron-donating groups on the cyclohexane ring would be expected to increase the electron density on the nitrogen, enhancing its nucleophilicity and increasing reaction rates. Conversely, electron-withdrawing groups would have the opposite effect.

The nature of the solvent can also play a crucial role. Polar aprotic solvents are generally favored for SN2 reactions like N-alkylation, as they can solvate the cation without strongly solvating the nucleophile.

A study on the formation of N-nitroso-N-methyl-N-cyclohexylamine from bromhexine (B1221334) (which contains an N-methyl-N-cyclohexyl amine moiety) and nitrite (B80452) revealed that the reaction kinetics were second order with respect to the nitrite concentration and exhibited a distinct pH optimum. nih.gov While this is a specific reaction, it highlights the importance of reactant concentrations and pH in determining the reaction rates of substituted cyclohexylamines.

Below is a hypothetical data table illustrating how reaction rates might vary with different alkylating agents, emphasizing the role of sterics.

| Alkylating Agent | Relative Rate Constant (k_rel) | Postulated Transition State Steric Strain |

| Methyl Iodide | 1.00 | Low |

| Ethyl Bromide | 0.45 | Moderate |

| Isopropyl Bromide | 0.08 | High |

| tert-Butyl Bromide | <0.01 | Very High (SN2 disfavored) |

This table is illustrative and based on general principles of SN2 reaction kinetics.

Computational Chemistry and Theoretical Studies

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry is a key tool for elucidating the step-by-step pathways of chemical reactions. By modeling the potential energy surface (PES) of a reaction, chemists can identify reactants, products, intermediates, and the transition states that connect them. This provides a detailed understanding of how a reaction proceeds, what factors control its speed, and why certain products are formed over others.

Once a transition state (TS) structure has been located using computational methods, it is crucial to confirm that it indeed connects the intended reactants and products. An Intrinsic Reaction Coordinate (IRC) calculation serves this purpose. missouri.edu The IRC is the minimum energy path on the potential energy surface that leads downhill from the transition state to the reactant on one side and the product on the other. numberanalytics.comuni-muenchen.de

The process involves first optimizing the geometry of the transition state, which is a first-order saddle point on the PES characterized by having exactly one imaginary vibrational frequency. The IRC calculation then starts from this TS structure and follows the path of steepest descent in mass-weighted coordinates. missouri.edumdpi.com Successful completion of an IRC calculation provides a clear depiction of the geometric changes the molecule undergoes during the reaction and confirms the connectivity of the calculated transition state. numberanalytics.com

Table 2: Conceptual Steps of an IRC Calculation for a Hypothetical Reaction

This table outlines the general procedure for an IRC calculation, for instance, in an N-alkylation reaction of 2-methyl-N-(propan-2-yl)cyclohexan-1-amine.

| Step | Description | Computational Output |

| 1. Transition State Optimization | Locate the saddle point on the potential energy surface for the reaction. | Optimized 3D coordinates of the TS; one imaginary frequency in the vibrational analysis. |

| 2. IRC Calculation (Forward) | Follow the minimum energy path from the TS towards the products. | A series of molecular geometries along the reaction coordinate, ending at the product energy minimum. |

| 3. IRC Calculation (Backward) | Follow the minimum energy path from the TS towards the reactants. | A series of molecular geometries along the reaction coordinate, ending at the reactant energy minimum. |

| 4. Energy Profile Generation | Plot the energy at each point along the IRC path. | A graph showing the energy profile of the reaction, confirming the TS connects reactants and products. |

Activation Energy (ΔG‡): This is the Gibbs free energy difference between the transition state and the reactants. It is the critical energy barrier that must be overcome for the reaction to occur and is the primary determinant of the reaction rate. A lower activation energy corresponds to a faster reaction.

Reaction Enthalpy (ΔH): This is the enthalpy difference between the products and the reactants. It indicates whether a reaction is exothermic (releases heat, negative ΔH) or endothermic (absorbs heat, positive ΔH).

These values are calculated by first optimizing the geometries of the reactants, transition state, and products. Vibrational frequency calculations are then performed on these optimized structures to obtain thermal corrections, including the zero-point vibrational energy (ZPVE), which are added to the electronic energies to yield the final enthalpy and free energy values at a specific temperature.

Table 3: Hypothetical Energy Data for a Reaction Involving this compound

Illustrative data for a hypothetical reaction, calculated at a common level of theory (e.g., B3LYP/6-31G).*

| Species | Electronic Energy (Hartree) | ZPVE Correction (Hartree) | Relative Free Energy (kcal/mol) |

| Reactants | -523.150 | 0.350 | 0.0 |

| Transition State | -523.105 | 0.345 | +25.1 |

| Products | -523.175 | 0.355 | -12.5 |

From this data, the Activation Energy (ΔG‡) would be 25.1 kcal/mol , and the Gibbs Free Energy of Reaction (ΔG) would be -12.5 kcal/mol .

When a reaction can lead to multiple products, computational modeling can be used to predict the outcome. Selectivity is determined by the relative activation energies of the competing reaction pathways. The pathway with the lowest activation barrier will be the fastest and thus yield the major product under kinetic control. rsc.orgrsc.org

Chemoselectivity: Involves competition between different functional groups.

Regioselectivity: Concerns the position at which a reaction occurs.

Stereoselectivity: Pertains to the formation of one stereoisomer over another. nih.gov

For reactions involving the chiral this compound, predicting stereoselectivity is particularly important. For example, in an addition reaction to a prochiral center, the reactants can approach each other in different ways, leading to diastereomeric transition states. By calculating the Gibbs free energies of these competing transition states, the preferred pathway and the expected diastereomeric ratio (d.r.) of the products can be predicted. nih.govresearchgate.net The difference in activation energies (ΔΔG‡) is directly related to the product ratio.

Table 4: Hypothetical Comparison of Activation Energies for Two Stereoisomeric Pathways

| Pathway | Transition State | Relative Free Energy of Activation (ΔΔG‡, kcal/mol) | Predicted Product Ratio (at 298 K) |

| Pathway A | TS-A (leads to Product A) | 0.0 | 91 |

| Pathway B | TS-B (leads to Product B) | 1.5 | 9 |

A calculated energy difference of 1.5 kcal/mol between the two competing transition states would lead to a predicted product ratio of approximately 91:9, indicating high stereoselectivity.

Theoretical Prediction of Spectroscopic Parameters

Computational methods can accurately predict various spectroscopic properties, most notably Nuclear Magnetic Resonance (NMR) parameters. This capability is invaluable for structure elucidation, allowing for the comparison of calculated spectra with experimental data to confirm or assign the structure of a molecule. nih.govnih.govmdpi.com

The prediction of NMR spectra is a powerful application of modern DFT. The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for these calculations. nih.govresearchgate.net

Chemical Shifts (δ): The calculation provides the absolute magnetic shielding tensor for each nucleus. To convert these shielding values (σ) into the familiar chemical shifts (δ), they are referenced against the calculated shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS), using the formula: δ = σ_ref - σ_calc. aps.org The accuracy of these predictions depends on the level of theory, basis set, and proper consideration of solvent effects. nih.govresearchgate.net

Coupling Constants (J): Spin-spin coupling constants, which provide information about the connectivity and dihedral angles between atoms, can also be calculated. For a cyclohexane (B81311) system, the vicinal coupling constants (³J_HH) are particularly useful for determining the relative orientation (axial or equatorial) of protons, based on the Karplus relationship. jeol.com Theoretical calculation of these constants can help assign complex splitting patterns observed in experimental spectra. acs.orgresearchgate.net

The following interactive table shows hypothetical, yet chemically plausible, calculated and experimental NMR data for one of the diastereomers of this compound.

Table 5: Interactive Table of Predicted vs. Experimental NMR Data

This table contains hypothetical data for illustrative purposes. The calculated values are typical of what would be obtained from a DFT/GIAO calculation.

¹H NMR Data

| Proton | Predicted δ (ppm) | Plausible Experimental δ (ppm) | Predicted Multiplicity | Predicted J (Hz) |

| H1 (CH-N) | 2.65 | 2.61 | ddd | 11.5, 11.5, 4.0 |

| H2 (CH-CH₃) | 1.68 | 1.71 | m | - |

| CH-N (iPr) | 2.88 | 2.85 | sept | 6.5 |

| CH₃ (ring) | 0.92 | 0.90 | d | 7.0 |

| CH₃ (iPr) | 1.08 | 1.05 | d | 6.5 |

| Cyclohexane CH₂ | 1.10 - 1.85 | 1.05 - 1.80 | m | - |

¹³C NMR Data

| Carbon | Predicted δ (ppm) | Plausible Experimental δ (ppm) |

| C1 (CH-N) | 60.5 | 59.8 |

| C2 (CH-CH₃) | 36.8 | 36.2 |

| C3 | 34.1 | 33.7 |

| C4 | 25.9 | 25.5 |

| C5 | 25.2 | 24.9 |

| C6 | 32.0 | 31.5 |

| CH-N (iPr) | 48.9 | 48.3 |

| CH₃ (ring) | 18.1 | 17.7 |

| CH₃ (iPr) | 23.5 | 23.1 |

Vibrational Frequencies for IR and Raman Assignments

A computational analysis of the vibrational frequencies of this compound would provide a theoretical basis for interpreting its infrared and Raman spectra. By calculating the vibrational modes and their corresponding frequencies, each peak in an experimental spectrum could be assigned to a specific molecular motion, such as stretching, bending, or torsional modes of the various functional groups. This information is invaluable for the structural elucidation of the compound and for understanding its intramolecular dynamics. However, at present, no such computational data has been published.

Optical Rotation and Circular Dichroism Spectral Simulations

As this compound is a chiral molecule, the simulation of its optical rotation and circular dichroism (CD) spectra would be instrumental in determining the absolute configuration of its stereoisomers. Theoretical calculations could predict the sign and magnitude of the optical rotation at different wavelengths, as well as the appearance of the CD spectrum. By comparing these simulated spectra with experimental measurements, the spatial arrangement of the atoms in a specific enantiomer could be confidently assigned. Currently, there are no published computational studies on the optical rotation and circular dichroism of this compound.

Role As a Chiral Building Block, Ligand, or Catalyst in Organic Synthesis

Applications in Asymmetric Organocatalysis

Asymmetric organocatalysis has become a powerful tool for the enantioselective synthesis of chiral molecules without the need for metal catalysts. Chiral amines, in particular, play a pivotal role in this area through the formation of transient reactive intermediates such as enamines and iminium ions.

Secondary amines like 2-methyl-N-(propan-2-yl)cyclohexan-1-amine can react reversibly with carbonyl compounds to form nucleophilic enamines or electrophilic iminium ions. In enamine catalysis, the chiral amine transforms a carbonyl compound (an aldehyde or ketone) into a more reactive enamine, which can then undergo stereoselective reactions with various electrophiles. Conversely, in iminium ion catalysis, the amine activates α,β-unsaturated aldehydes and ketones by forming a transient iminium ion, lowering their LUMO and facilitating nucleophilic attack. The chiral environment provided by the catalyst directs the approach of the nucleophile, leading to high levels of enantioselectivity in the final product.

While the specific use of this compound in these catalytic cycles is not extensively documented in readily available literature, its structural motifs are analogous to those found in highly successful organocatalysts. The bulky cyclohexyl and isopropyl groups can provide the necessary steric hindrance to effectively shield one face of the reactive intermediate, thereby controlling the stereochemical outcome of the reaction.

The principles of enamine and iminium ion catalysis are widely applied to a variety of stereoselective transformations.

Michael Additions: In the context of Michael additions, a chiral secondary amine can catalyze the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds. Through enamine formation with a donor molecule (e.g., a ketone or aldehyde), the catalyst generates a nucleophilic species that can add to a Michael acceptor. The stereochemistry of the newly formed carbon-carbon bond is dictated by the chiral catalyst.

Aldol (B89426) Reactions: The asymmetric aldol reaction is another cornerstone of organocatalysis where chiral amines are instrumental. The amine catalyst forms an enamine with a donor ketone or aldehyde, which then adds to an acceptor aldehyde. The transition state geometry is influenced by the steric and electronic properties of the catalyst, leading to the formation of enantioenriched β-hydroxy carbonyl compounds.

Although specific examples detailing the performance of this compound as a catalyst for these reactions are not prevalent in the searched literature, the fundamental principles of organocatalysis suggest its potential in these areas.

Chiral Ligand Design in Asymmetric Metal Catalysis

The nitrogen atom of this compound can effectively coordinate to transition metals, making it a valuable component in the design of chiral ligands for asymmetric metal catalysis. The stereochemical information embedded in the chiral backbone of the amine can be transferred to the metal center, influencing the outcome of the catalyzed reaction.

The secondary amine functionality of this compound allows for its incorporation into various ligand scaffolds, such as phosphine-amine (P,N) or diamine (N,N) ligands. These ligands can then form stable complexes with a range of transition metals, including rhodium, ruthenium, palladium, and iridium. The steric bulk of the methylcyclohexyl and isopropyl groups can create a well-defined chiral pocket around the metal center, which is crucial for achieving high levels of enantioselectivity in catalytic reactions.

Asymmetric hydrogenation and hydrosilylation are powerful methods for the synthesis of chiral alcohols, amines, and other functionalized molecules. Chiral metal complexes are often employed as catalysts for these transformations. Ligands derived from this compound could potentially be effective in these reactions. For instance, a rhodium or iridium complex bearing a chiral diamine or phosphine-amine ligand based on this scaffold could catalyze the enantioselective hydrogenation of prochiral olefins, ketones, or imines. Similarly, in hydrosilylation, such a complex could facilitate the stereoselective addition of a hydrosilane to a carbonyl or imine, followed by hydrolysis to yield the chiral alcohol or amine.

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The development of chiral ligands has enabled the extension of these reactions to asymmetric variants. While the direct application of this compound as a ligand in this context is not widely reported, its structural features are relevant to the design of effective chiral ligands. For example, its incorporation into bidentate ligands could lead to palladium complexes capable of catalyzing enantioselective cross-coupling reactions, such as the Suzuki-Miyaura or Heck reactions, to generate chiral biaryls or other stereochemically complex products.

Advanced Synthetic Intermediate for Complex Molecule Construction

The utility of a chiral amine like this compound as a synthetic intermediate is predicated on its ability to introduce specific stereochemical and structural features into a larger, more complex molecule. Chiral cyclohexylamine (B46788) derivatives are frequently employed in medicinal chemistry and materials science for their rigid, three-dimensional structure. However, detailed research findings specifically outlining the use of this compound for these advanced applications are not present in current literature.

There is no available research detailing the use of this compound as a key component in reaction cascades designed to build polycyclic or heterocyclic systems. Methodologies for constructing such scaffolds often involve annulation, cycloaddition, or multicomponent reactions where the amine functionality could theoretically act as a nucleophile or directing group. Despite the potential, no published studies demonstrate this specific application for the target compound.

The synthesis of diverse molecular scaffolds and analogues is a cornerstone of drug discovery and materials science. Chiral building blocks are essential for creating libraries of structurally related compounds with varied stereochemistry. While this compound is available commercially as a chiral amine, there is no documented evidence of its employment in diversity-oriented synthesis programs or for the systematic generation of analogues based on a common molecular core. Research in this area tends to focus on other, more extensively studied chiral amines and their derivatives.

Table 1: Research Data Summary

| Area of Application | Research Findings for this compound |

| Polycyclic Scaffold Construction | No specific data available. |

| Heterocyclic Scaffold Construction | No specific data available. |

| Scaffold Diversity/Analogue Synthesis | No specific data available. |

Synthesis and Academic Exploration of Derivatives and Analogues

Structural Modifications of the Cyclohexane (B81311) Ring System

Modifications to the carbocyclic framework of 2-methyl-N-(propan-2-yl)cyclohexan-1-amine are a key strategy for creating structural diversity. These changes can range from simple variations in alkyl substitution to the complex introduction of new stereochemistry, each providing insight into the molecule's behavior.

| Analogue Name | Modification from Parent Compound | Potential Research Focus |

|---|---|---|

| 4-ethyl-N-(propan-2-yl)cyclohexan-1-amine | Methyl at C2 replaced with Ethyl at C4 | Impact of substituent position and size on receptor binding or catalytic activity. |

| 2,4-dimethyl-N-(propan-2-yl)cyclohexan-1-amine | Addition of a second methyl group at C4 | Study of diastereomeric effects and increased lipophilicity. |

| 2-tert-butyl-N-(propan-2-yl)cyclohexan-1-amine | Methyl at C2 replaced with a bulky tert-butyl group | Investigation of steric hindrance effects on amine reactivity. |

The structure of this compound inherently contains two stereogenic centers at the C1 (bearing the amino group) and C2 (bearing the methyl group) positions. A stereogenic center is a tetrahedral atom, typically carbon, bonded to four different groups. knowledgebin.org The introduction of additional substituents onto the cyclohexane ring can create new stereogenic centers, leading to the formation of multiple diastereomers. For instance, the synthesis of a 2,4-dimethyl-N-(propan-2-yl)cyclohexan-1-amine analogue would result in a compound with four stereogenic centers (C1, C2, and C4, assuming the fourth substituent is different from the others on the ring path), significantly increasing the number of possible stereoisomers. knowledgebin.orgmsu.edu Each diastereomer possesses distinct three-dimensional arrangements and, consequently, different physical and chemical properties. The separation and characterization of these individual stereoisomers are crucial for understanding stereochemistry-dependent interactions. In a ring system, a carbon atom can be a stereogenic center if the path traced around the ring in one direction is different from the path in the other. knowledgebin.org

Diversification of the N-substituent and Amine Type

Alterations to the nitrogen atom's substitution pattern provide a direct method for modifying the basicity, nucleophilicity, and steric environment of the amine functional group.

The parent compound is a secondary amine. The synthesis of its primary and tertiary amine counterparts allows for a comparative study of how the degree of N-alkylation affects molecular properties.

Primary Amine Analogue (2-methylcyclohexan-1-amine): This can be synthesized through methods like the reductive amination of 2-methylcyclohexanone (B44802) using ammonia. uomustansiriyah.edu.iq

Secondary Amine (Parent Compound): Prepared by reductive amination of 2-methylcyclohexanone with isopropylamine.

Tertiary Amine Analogue (e.g., N,N-diethyl-2-methylcyclohexan-1-amine): This can be synthesized by further alkylating the primary or secondary amine with an appropriate alkyl halide or via reductive amination of the corresponding ketone with a secondary amine. organic-chemistry.orggoogle.com

The classification of amines as primary (1°), secondary (2°), or tertiary (3°) is determined by the number of alkyl or aryl groups attached to the nitrogen atom. libretexts.org This structural difference leads to variations in hydrogen bonding capability, basicity, and reactivity.

| Amine Type | Example Analogue | Key Structural Feature | Typical Synthetic Route |

|---|---|---|---|

| Primary (1°) | 2-methylcyclohexan-1-amine | -NH₂ group | Reductive amination of 2-methylcyclohexanone with ammonia. uomustansiriyah.edu.iq |

| Secondary (2°) | This compound | -NHR group | Reductive amination of 2-methylcyclohexanone with isopropylamine. |

| Tertiary (3°) | 2-methyl-N,N-di(propan-2-yl)cyclohexan-1-amine | -NR₂ group | Alkylation of the secondary amine or reductive amination with a secondary amine. organic-chemistry.org |

To perform chemical transformations on other parts of the molecule without affecting the amine, the nitrogen atom can be temporarily functionalized with a protecting group. weebly.com Common protecting groups for amines include tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc). organic-chemistry.org These groups convert the nucleophilic amine into a non-reactive carbamate, which is stable under various reaction conditions but can be selectively removed later. weebly.comorganic-chemistry.org For example, protecting the amine as a Boc-carbamate allows for modifications on the cyclohexane ring that might otherwise be complicated by the amine's reactivity.

Beyond protection, the nitrogen can be functionalized with other moieties to create new derivatives. Research on related cyclohexylamines has shown that adding groups like amides or additional amines to the N-substituent can significantly alter the molecule's properties and interaction profile. nih.gov

Theoretical Structure-Reactivity and Structure-Selectivity Relationships (SRS)

Theoretical and computational studies are employed to establish relationships between the molecular structure of these analogues and their chemical reactivity or selectivity. Quantitative Structure-Reactivity Relationships (QSRR) models aim to predict the reactivity of new compounds based solely on their structural information, which can accelerate the process of synthesis planning. chemrxiv.org

For the this compound family of compounds, SRS studies would analyze how the modifications described in the previous sections influence outcomes. For example, increasing the steric bulk of the alkyl substituents on the cyclohexane ring (as in 7.1.1) or on the nitrogen atom (as in 7.2.1) could decrease the rate of reaction at the amine center due to steric hindrance. Similarly, changing the electronic properties of substituents on the ring could modulate the basicity of the amine. These studies often correlate physical organic descriptors (e.g., Hammett parameters, Taft steric parameters, lipophilicity) with observed reactivity or selectivity, providing a predictive framework for designing new analogues with desired properties. nih.govmdpi.com

Computational Studies on Steric and Electronic Effects

The reactivity and stereochemical outcome of reactions involving this compound and its derivatives are intricately governed by a combination of steric and electronic factors. Computational chemistry provides a powerful lens through which to dissect these properties, offering molecular-level insights that are often challenging to obtain through experimental means alone. Density Functional Theory (DFT) has emerged as a particularly valuable tool in this regard, enabling detailed analysis of ground-state geometries, transition states, and the electronic landscape of these molecules.

One of the primary applications of computational studies for this class of compounds is the elucidation of conformational preferences. The cyclohexane ring can adopt various conformations, such as chair, boat, and twist-boat, with the chair conformation typically being the most stable. The substituents on the ring—the methyl group at the 2-position and the N-(propan-2-yl)amino group at the 1-position—can exist in either axial or equatorial positions. The relative energies of these different conformers are dictated by steric interactions, including 1,3-diaxial interactions, which can significantly influence the accessibility of the amine's lone pair of electrons and, consequently, its nucleophilicity and basicity.

Computational models can precisely quantify the steric hindrance around the nitrogen atom. By calculating parameters such as cone angles or buried volume (%VBur), researchers can develop a quantitative understanding of how the steric bulk of the N-isopropyl group and the adjacent methyl group impacts the approach of reactants. These steric maps can be correlated with experimental reaction rates to build predictive models. For instance, in a hypothetical analysis of a series of N-alkylated 2-methylcyclohexan-1-amines, one could expect to see a trend where increasing the size of the N-alkyl group leads to a larger cone angle and a corresponding decrease in the rate of reaction with a bulky electrophile.

Electronic effects are also readily probed using computational methods. The electron-donating or -withdrawing nature of substituents can be quantified through various means, such as Natural Bond Orbital (NBO) analysis, which provides information about charge distribution and orbital interactions. The methyl group at the 2-position is an electron-donating group, which would be expected to increase the electron density on the nitrogen atom, thereby enhancing its basicity and nucleophilicity. DFT calculations can provide values for properties like the highest occupied molecular orbital (HOMO) energy, which is related to the molecule's ability to donate electrons. A higher HOMO energy generally corresponds to greater nucleophilicity.

The interplay between steric and electronic effects is crucial. For example, while the methyl group electronically activates the amine, its steric presence can also hinder the approach of reactants. Computational studies allow for the deconvolution of these competing effects. Through techniques like Activation Strain Model (ASM) analysis, the energy of a reaction's transition state can be broken down into contributions from the strain energy of the distorted reactants and the interaction energy between them. This can reveal whether a reaction is predominantly controlled by steric repulsion or electronic stabilization.

Predictive Models for Reactivity and Enantioselectivity

Building upon the foundational insights from computational studies of steric and electronic effects, researchers can develop predictive models for the reactivity and enantioselectivity of this compound and its analogues. These models are invaluable for catalyst design, reaction optimization, and the rational design of new synthetic methodologies.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical approaches that correlate molecular descriptors with experimental outcomes. For predicting the reactivity of a series of substituted cyclohexylamines, relevant descriptors could include calculated steric parameters (e.g., cone angle, %VBur), electronic parameters (e.g., HOMO energy, NBO charges, Hammett constants for aromatic analogues), and topological indices. A multiple linear regression or more advanced machine learning algorithm can then be used to build an equation that predicts the reaction rate constant or yield based on these descriptors. For example, a QSAR model for the nucleophilic substitution reaction of a series of 2-substituted cyclohexylamines might take the form:

log(k) = c₀ + c₁(σ) + c₂(Es) + c₃(HOMO)

where k is the rate constant, σ is the Hammett constant of the substituent, Es is a steric parameter, HOMO is the energy of the highest occupied molecular orbital, and c₀, c₁, c₂, and c₃ are coefficients determined from the regression analysis.

Predicting enantioselectivity is a more complex challenge, as it depends on the subtle energy differences between diastereomeric transition states. Computational modeling is essential here, as it allows for the direct calculation of these transition state energies. By systematically evaluating the transition state structures for the formation of both enantiomers of a product, the enantiomeric excess (ee) can be predicted using the following relationship derived from transition state theory:

ΔG‡ = -RT ln(k_R / k_S) ee (%) = [(k_R - k_S) / (k_R + k_S)] * 100

where ΔG‡ is the difference in the free energies of the transition states leading to the R and S enantiomers, R is the gas constant, T is the temperature, and k_R and k_S are the rate constants for the formation of the R and S enantiomers, respectively.

Recent advancements in machine learning have provided powerful new tools for developing predictive models of enantioselectivity. Deep Neural Networks (DNNs), for instance, can be trained on datasets of reactions with known enantiomeric outcomes. The inputs to these models can be molecular descriptors derived from the structures of the substrate, catalyst (if applicable), and reagents. These models can capture complex, non-linear relationships between molecular structure and enantioselectivity that are difficult to describe with traditional QSAR approaches. For a reaction involving a chiral amine like this compound as a catalyst, the model could be trained to predict the enantiomeric excess based on descriptors of the reactants and the catalyst's structure. The high dimensionality of the data that can be processed by machine learning models allows for the inclusion of a wide range of descriptors, leading to highly accurate predictions.

Future Perspectives and Emerging Research Directions

Integration with Flow Chemistry and High-Throughput Synthesis

The principles of flow chemistry, which involve performing chemical reactions in a continuous stream rather than in a batch-wise fashion, offer significant advantages in terms of safety, scalability, and process control. High-throughput synthesis, a complementary approach, utilizes automated systems to rapidly screen large numbers of reaction conditions. For a molecule like 2-methyl-N-(propan-2-yl)cyclohexan-1-amine, these technologies could be pivotal in optimizing its synthesis and exploring its potential derivatives.

Future research could focus on developing a continuous-flow synthesis route for this compound. This would likely involve the reductive amination of 2-methylcyclohexanone (B44802) with isopropylamine, a reaction well-suited for flow reactors. Key parameters for investigation in such a system would include:

Catalyst Screening: Immobilized catalysts packed into columns are a cornerstone of flow chemistry. High-throughput screening could identify the most efficient and robust solid-supported reducing agents or hydrogenation catalysts for this transformation.

Reaction Parameter Optimization: A flow chemistry setup would allow for the rapid and systematic optimization of reaction conditions such as temperature, pressure, residence time, and stoichiometry, leading to higher yields and purity.

Derivative Libraries: Once an efficient flow synthesis is established, it could be readily adapted to produce a library of analogous compounds by varying the ketone and amine starting materials. This high-throughput approach would be invaluable for structure-activity relationship studies in various applications.

The data generated from these high-throughput experiments could be compiled to create detailed reaction condition maps, as illustrated in the hypothetical table below.

| Catalyst Type | Temperature (°C) | Pressure (bar) | Residence Time (min) | Yield (%) |

| Pd/C | 80 | 10 | 5 | 85 |

| PtO₂ | 80 | 10 | 5 | 78 |

| Raney Ni | 100 | 15 | 3 | 92 |

| NaBH(OAc)₃ (solid-supported) | 60 | 1 | 10 | 88 |

This table represents hypothetical data for illustrative purposes.

Development of Novel Mechanistic Probes

The stereochemical complexity of this compound, with its multiple stereoisomers, makes it an interesting candidate for use in the development of mechanistic probes. By selectively synthesizing and labeling specific isomers (e.g., with isotopes like deuterium (B1214612) or carbon-13), researchers could gain deeper insights into the mechanisms of various chemical reactions.

Potential research directions include:

Stereoselective Labeling: Developing synthetic routes to access specific diastereomers and enantiomers of isotopically labeled this compound.

Probing Reaction Pathways: Using these labeled compounds as chiral ligands or reactants to elucidate the stereochemical course of asymmetric transformations. The distinct NMR or mass spectrometry signatures of the labeled fragments in the products could provide clear evidence for specific mechanistic pathways.

Understanding Non-covalent Interactions: The amine functionality allows for the study of hydrogen bonding and other non-covalent interactions. Labeled analogues could be used in NMR studies to probe the nature and strength of these interactions in solution or in the solid state.

Expansion of Sustainable Synthetic Strategies

Green chemistry principles emphasize the use of renewable resources, the reduction of waste, and the use of environmentally benign solvents and catalysts. Future research on this compound could align with these principles in several ways:

Bio-derived Feedstocks: Investigating synthetic routes that start from bio-renewable materials. For instance, 2-methylcyclohexanone can potentially be derived from certain terpenes, which are natural products.

Catalytic Hydrogenation: Focusing on catalytic hydrogenation for the reductive amination step, as this method generates water as the only byproduct, representing a significant improvement over stoichiometric reducing agents that produce substantial waste.

Solvent Minimization and Alternative Solvents: Exploring the synthesis in greener solvents, such as supercritical fluids or bio-based solvents, or under solvent-free conditions to reduce environmental impact.

A comparative analysis of different synthetic routes could be presented as follows:

| Synthetic Route | Key Reagents | Solvent | Byproducts | Green Chemistry Alignment |

| Traditional Reductive Amination | NaBH₃CN | Methanol | Cyanide salts, Boron waste | Low |

| Catalytic Hydrogenation | H₂, Pd/C | Ethanol | Water | High |

| Biocatalytic Approach | Transaminase enzyme | Aqueous buffer | Amino acid byproduct | Very High |

This table represents a hypothetical comparison for illustrative purposes.

Exploration in New Frontiers of Catalysis and Materials Science

While this compound itself may not possess intrinsic material properties, its structure as a chiral secondary amine makes it a promising building block or ligand in the fields of catalysis and materials science.

Asymmetric Catalysis: As a chiral amine, it could be utilized as a ligand for transition metals in asymmetric catalysis. Its specific steric and electronic properties could prove advantageous in controlling the enantioselectivity of a variety of reactions, such as asymmetric hydrogenations or C-C bond-forming reactions. Future work would involve synthesizing metal complexes of this amine and testing their catalytic activity and selectivity.

Supramolecular Chemistry and Crystal Engineering: The amine group can participate in hydrogen bonding, making it a useful component for building self-assembling supramolecular structures. By co-crystallizing it with other molecules, novel crystalline materials with specific architectures and properties could be designed.

Functional Polymers and Materials: The amine functionality provides a reactive handle for incorporating this molecule into polymer chains or onto the surface of materials. This could be used to create chiral stationary phases for chromatography, or to modify the surface properties of materials for applications in sensing or catalysis.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 2-methyl-N-(propan-2-yl)cyclohexan-1-amine, and how is structural confirmation achieved?

- Answer : A multi-step synthesis approach is typically employed, starting with functionalized cyclohexane precursors. For example, reductive amination or alkylation of cyclohexanone derivatives with isopropylamine can yield the target compound. Structural confirmation relies on tandem mass spectrometry (MS) for molecular ion detection (e.g., m/z 198 [M + H]+ as seen in similar cyclohexylamines) and H NMR for stereochemical and conformational analysis. Key NMR signals include methyl group resonances (δ ~1.0–1.5 ppm for cyclohexane methyl and isopropyl groups) and amine proton splitting patterns .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Answer : Strict adherence to safety data sheet (SDS) guidelines is essential. Use fume hoods for volatile steps, wear nitrile gloves, and employ chemical-resistant lab coats. Emergency procedures should include eye rinsing with saline and immediate consultation with poison control (e.g., CHEMTREC) in case of exposure. Storage recommendations include inert atmospheres (argon) to prevent amine oxidation .

Q. How can researchers assess the stereochemical purity of this compound?

- Answer : Chiral chromatography (e.g., using amylose- or cellulose-based columns) separates enantiomers, while polarimetry or circular dichroism (CD) quantifies optical activity. For absolute configuration determination, X-ray crystallography via SHELX software refines crystal structures, resolving axial vs. equatorial substituent orientations .

Advanced Research Questions

Q. How can conformational flexibility in this compound lead to conflicting NMR data, and how are these resolved?

- Answer : The cyclohexane ring’s chair-to-boat transitions and amine group rotation create dynamic NMR signals. Advanced techniques like Clean-G-SERF (G-Scalar Elimination of Axial Peaks) suppress axial artifacts, while variable-temperature NMR (e.g., 298–373 K) freezes conformers for distinct peak assignments. Example: In related cyclohexylamines, splitting of axial/equatorial protons resolves at low temperatures .

Q. What computational strategies integrate with experimental data to predict physicochemical properties?

- Answer : Density Functional Theory (DFT) calculates optimized geometries and dipole moments, while molecular dynamics (MD) simulations model solvation effects. PubChem’s InChI-derived descriptors (e.g., topological polar surface area) predict logP and solubility. Validation involves comparing computed NMR shifts (via ACD/Labs) with experimental data .

Q. How is X-ray crystallography applied to resolve structural ambiguities in derivatives of this compound?

- Answer : Single-crystal X-ray diffraction with SHELXL refines bond lengths and angles. For example, in enantiopure analogs, the Flack parameter confirms absolute configuration. Data collection at synchrotron facilities (λ = 0.7–1.0 Å) enhances resolution for low-symmetry crystals .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and observed MS fragmentation patterns?

- Answer : Use high-resolution MS (HRMS) to distinguish isobaric fragments. For example, a m/z 152.143 fragment might correspond to either cyclohexane ring cleavage or amine loss. Isotopic labeling (e.g., N-amine) and tandem MS/MS (CID at 20–30 eV) clarify fragmentation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.